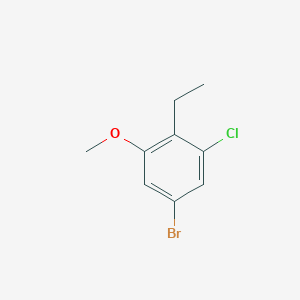
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves a multi-step process:
Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.
Bromination and Chlorination: The intermediate then undergoes bromination and chlorination using bromine and thionyl chloride, respectively, to form the final product.
Analyse Des Réactions Chimiques
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be compared with other similar compounds, such as:
5-Bromo-1,2,3-trimethoxybenzene: This compound has three methoxy groups instead of one, which can influence its reactivity and applications.
Chlorobenzene: Lacks the ethyl and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique physical and chemical properties, making it highly versatile for scientific research.
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
5-bromo-1-chloro-2-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 |
Clé InChI |
FNOWYBIWUPTACR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


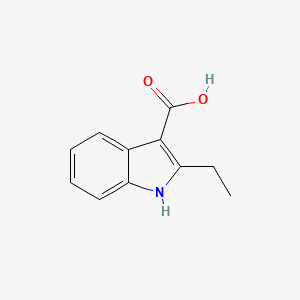
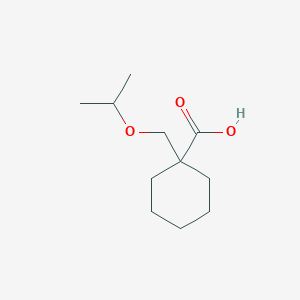



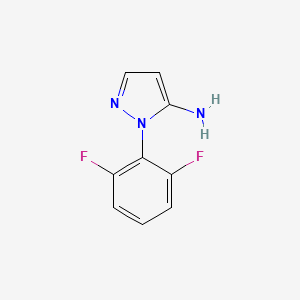
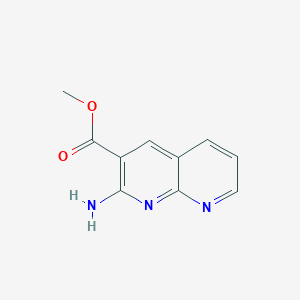

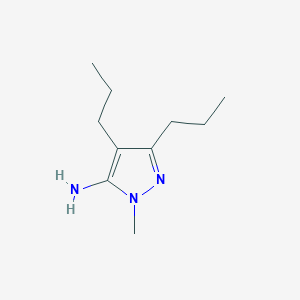

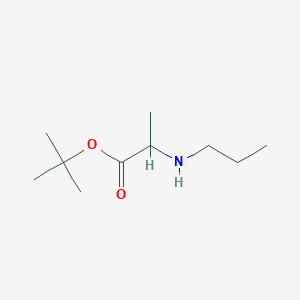
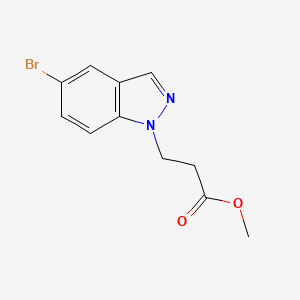
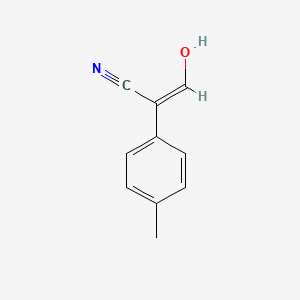
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
